

# Application of (S,S)-Chiraphite in the Synthesis of Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: (S,S)-Chiraphite

Cat. No.: B3178870

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Application Note AP-2025-01

## Introduction

**(S,S)-Chiraphite** is a C<sub>2</sub>-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and tunable electronic properties make it a powerful tool for inducing high stereoselectivity in a variety of transformations. This application note details the use of Chiraphite ligands in the synthesis of a key pharmaceutical intermediate, highlighting the experimental protocol and achievable quantitative outcomes. Specifically, it focuses on the atroposelective Negishi coupling for the synthesis of the core structure of Divarasib (GDC-6036), a potent covalent inhibitor of KRAS G12C, a challenging target in cancer therapy. While the example provided utilizes (R,R)-Chiraphite, the use of **(S,S)-Chiraphite** would analogously provide the opposite atropisomer, demonstrating the ligand's utility in accessing a comprehensive set of stereoisomers.

## Core Application: Atroposelective Synthesis of a Divarasib Intermediate

The crucial step in the synthesis of Divarasib is the construction of the sterically hindered biaryl axis with high atropisomeric control. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction between a functionalized aminopyridine and a quinazoline organozinc species. The use of a chiral ligand is paramount to control the axial chirality of the resulting biaryl compound.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction to form the Divarasib intermediate.

Parameter	Value
Catalyst System	[Pd(cin)Cl] <sub>2</sub> / (R,R)-Chiraphite
Catalyst Loading	0.5 mol % [Pd(cin)Cl] <sub>2</sub>
1 mol % (R,R)-Chiraphite	
Substrates	Aminopyridine, Quinazoline Organozinc
Yield of Intermediate	70%
Diastereomeric Ratio (dr)	>99:1 (after crystallization)
Reaction Solvent	Toluene
Reaction Temperature	25-35 °C

## Experimental Protocols

### Synthesis of the Quinazoline Organozinc Species

A detailed protocol for the in-situ generation of the organozinc reagent is outlined below.

- To a solution of the quinazoline bromide precursor (1.0 equiv) in anhydrous THF (5 V), add isopropylmagnesium chloride lithium chloride complex (1.1 equiv, 1.3 M in THF) dropwise at 0-10 °C.
- Stir the resulting mixture at 20-30 °C for 1 hour.
- In a separate flask, add zinc chloride (1.2 equiv) to anhydrous THF (3 V) and stir to dissolve.
- Cool the zinc chloride solution to 0-10 °C and add the Grignard reagent solution dropwise.
- Warm the resulting mixture to 20-30 °C and stir for 1 hour to form the quinazoline organozinc species.

## Atroposelective Negishi Coupling

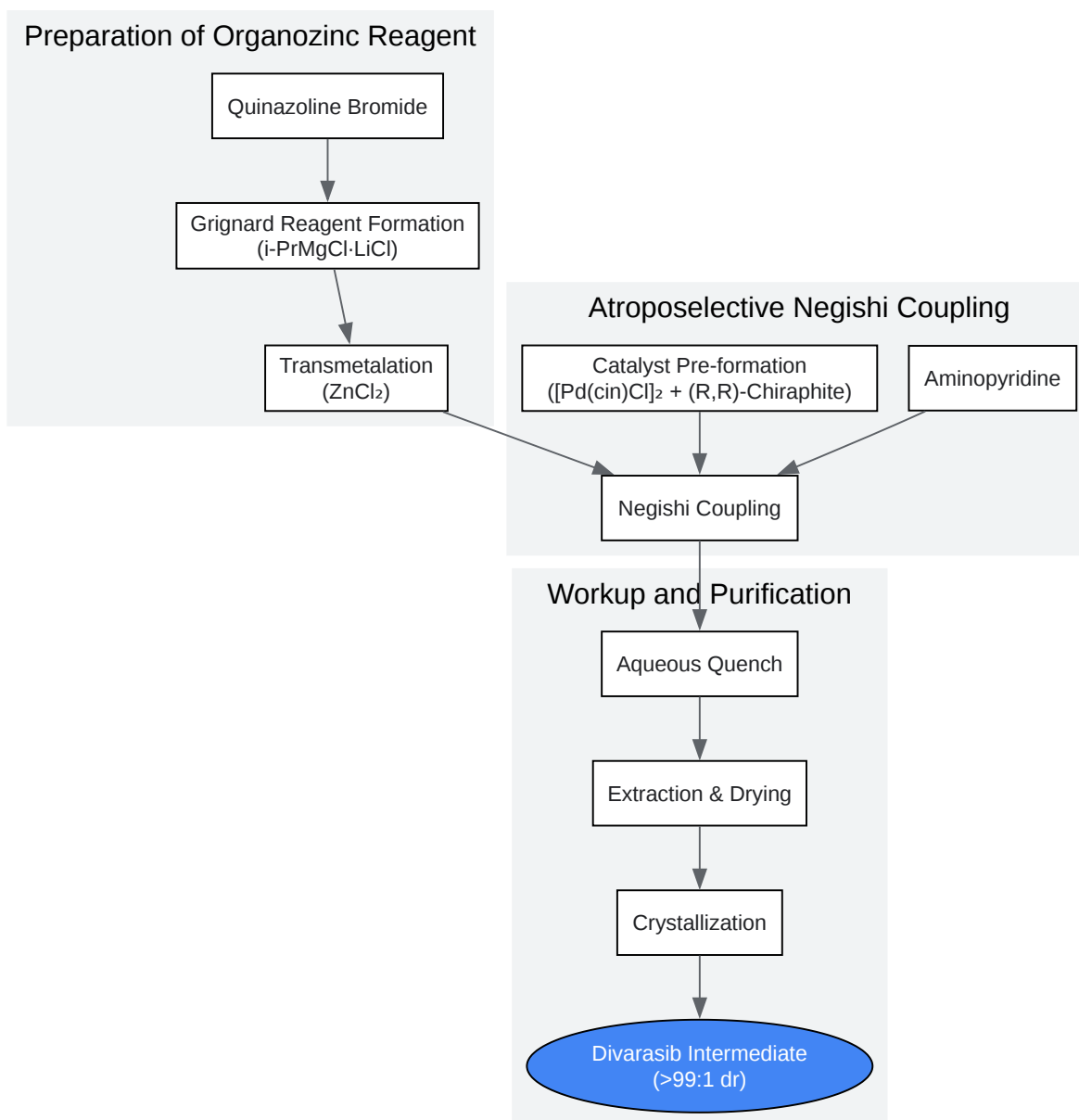
The following protocol details the palladium-catalyzed cross-coupling reaction.

- In a reaction vessel, dissolve  $[\text{Pd}(\text{cin})\text{Cl}]_2$  (0.005 equiv) and (R,R)-Chiraphite (0.01 equiv) in toluene (2 V). Stir the mixture at 20-30 °C for 30 minutes to form the active catalyst.
- Add the aminopyridine coupling partner (1.2 equiv) to the catalyst mixture.
- Add the freshly prepared quinazoline organozinc solution to the reaction mixture at 20-30 °C over 2 hours.
- Stir the reaction mixture at 25-35 °C until the reaction is deemed complete by HPLC analysis (typically 12-18 hours).
- Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- The crude product is then purified by crystallization to afford the desired atropisomer of the Divarasib intermediate in high yield and diastereomeric excess.

## Visualizations

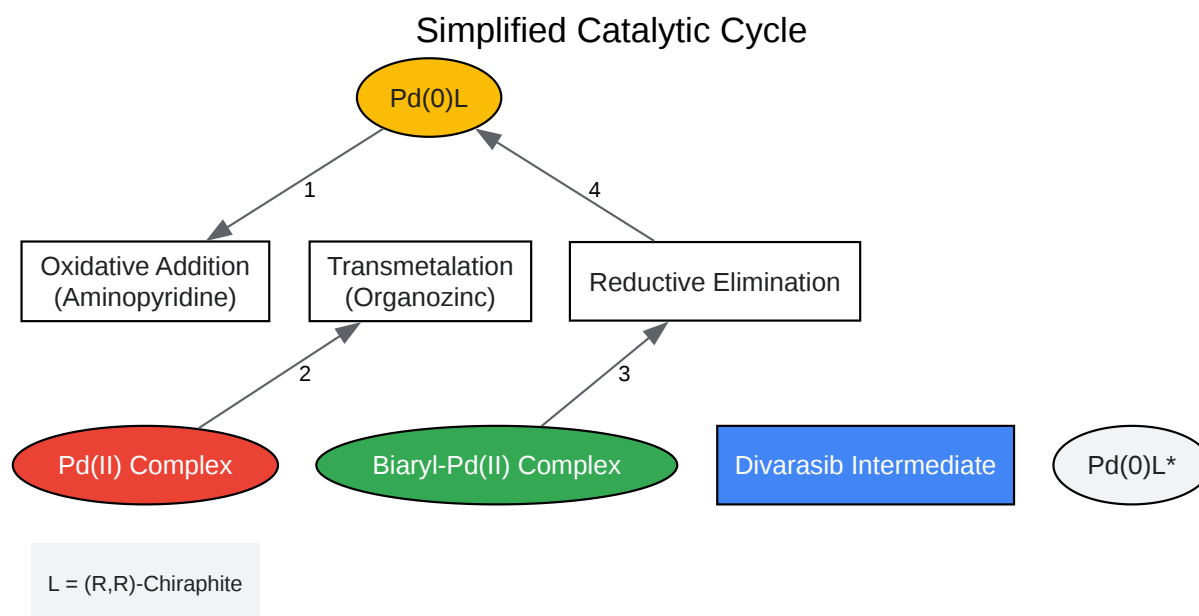
Logical Workflow for the Synthesis of the Divarasib Intermediate

## Workflow for Divarasib Intermediate Synthesis

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Caption: A logical workflow diagram illustrating the key stages in the synthesis of the Divarasib intermediate.

### Catalytic Cycle of the Atroposelective Negishi Coupling



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Caption: A simplified representation of the catalytic cycle for the atroposelective Negishi coupling.

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